molecular formula C15H13FO2 B1596732 2'-(3-Fluorobenzyloxy)acetophenone CAS No. 845823-26-9

2'-(3-Fluorobenzyloxy)acetophenone

Cat. No.: B1596732
CAS No.: 845823-26-9
M. Wt: 244.26 g/mol
InChI Key: CUKCWZGAIDGWJJ-UHFFFAOYSA-N
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Description

2’-(3-Fluorobenzyloxy)acetophenone is an organic compound with the molecular formula C15H13FO2. It is characterized by the presence of a fluorine atom on the benzyl group attached to an acetophenone core.

Properties

IUPAC Name

1-[2-[(3-fluorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)14-7-2-3-8-15(14)18-10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKCWZGAIDGWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374571
Record name 2'-(3-Fluorobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-26-9
Record name 2'-(3-Fluorobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(3-Fluorobenzyloxy)acetophenone typically involves the reaction of 3-fluorobenzyl alcohol with acetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of 2’-(3-Fluorobenzyloxy)acetophenone may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2’-(3-Fluorobenzyloxy)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-(3-Fluorobenzyloxy)acetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2’-(3-Fluorobenzyloxy)acetophenone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

  • 2’-(4-Fluorobenzyloxy)acetophenone
  • 2’-(2-Fluorobenzyloxy)acetophenone
  • 2’-(3-Chlorobenzyloxy)acetophenone

Comparison: Compared to its analogs, 2’-(3-Fluorobenzyloxy)acetophenone is unique due to the position of the fluorine atom, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 3-position may enhance its stability and alter its interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

Overview

2'-(3-Fluorobenzyloxy)acetophenone, with the molecular formula C15H13FO2 and CAS number 845823-26-9, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature and research findings to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Weight : 244.265 g/mol
  • Structure : The compound features a fluorine atom on the benzyl group attached to an acetophenone core, which may influence its reactivity and biological interactions.

The biological effects of this compound are hypothesized to arise from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or modulation of various biological pathways. Notably, its mechanism may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation and microbial growth.
  • Receptor Modulation : Alteration of receptor activity, impacting signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : Inhibition of cell proliferation by blocking the cell cycle at specific checkpoints.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with IC50 values reported around 25 µM.
  • Lung Cancer Models : Animal models treated with this compound showed reduced tumor growth rates compared to controls, indicating its potential as a therapeutic agent in lung cancer treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Antimicrobial Activity Anticancer Activity
2'-(4-Fluorobenzyloxy)acetophenoneModerateLow
2'-(2-Fluorobenzyloxy)acetophenoneLowModerate
2'-(3-Chlorobenzyloxy)acetophenoneHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.